1-Ethyl-3-(trifluoromethyl)benzene
Overview
Description
1-Ethyl-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H9F3 . It is a derivative of benzene, where one hydrogen atom is replaced by an ethyl group and another hydrogen atom is replaced by a trifluoromethyl group .
Synthesis Analysis
The synthesis of trifluoromethyl ethers, which includes compounds like 1-Ethyl-3-(trifluoromethyl)benzene, has been a subject of research . One method involves the oxidative desulfurization-fluorination . Another method involves the preparation from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-(trifluoromethyl)benzene consists of a benzene ring with an ethyl group and a trifluoromethyl group attached to it . The exact 3D structure can be computed using computational chemistry methods .Scientific Research Applications
Ionic Liquid Applications
Separation of Aromatic Hydrocarbons from Alkanes : Research by Arce et al. (2007) and (2008) demonstrated that ionic liquids like 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl)sulfonyl}amide can selectively remove benzene from mixtures with hexane. This suggests potential uses in liquid extraction processes for the removal of aromatic compounds from mixtures with alkanes (Arce et al., 2007); (Arce et al., 2008).
Phase Equilibria in Ionic Liquid-Aromatic Compound Mixtures : Blesic et al. (2009) studied the phase behavior of mixtures of ionic liquids with benzene or its derivatives, providing insights into the solid-liquid and liquid-liquid phase diagrams of these mixtures. This research is significant for understanding the interactions and potential applications in chemical processes involving ionic liquids and aromatic compounds (Blesic et al., 2009).
Catalysis and Synthesis
Catalysis in Organic Reactions : Mejía and Togni (2012) explored the use of methyltrioxorhenium as a catalyst for the electrophilic trifluoromethylation of various aromatic compounds. This research opens up avenues for synthesizing fluorinated aromatic compounds, which are important in pharmaceuticals and agrochemicals (Mejía & Togni, 2012).
Synthesis of Metal-Containing Heterocycles : Lindner et al. (1994) discussed the synthesis of metal-containing heterocycles, an important area in organometallic chemistry. Their work involved reactions with derivatives of 1-ethyl-3-(trifluoromethyl)benzene, demonstrating its utility in synthesizing complex organometallic compounds (Lindner et al., 1994).
Alkoxycarbonylation of Alkenes : Dong et al. (2017) presented a study on palladium-catalyzed alkoxycarbonylation of alkenes, a key process in industrial homogeneous catalysis. While not directly involving 1-ethyl-3-(trifluoromethyl)benzene, this research highlights the broader context of aromatic compound utilization in advanced catalytic systems (Dong et al., 2017).
Materials Science
- Polymorphism in Van der Waals Host Molecules : Bhattacharya and Saha (2013) explored the polymorphism of van der Waals host molecules, including derivatives of 1-ethyl-3-(trifluoromethyl)benzene. Their work is relevant in materials science, particularly in the study of crystal structures and their transformations (Bhattacharya & Saha, 2013)
properties
IUPAC Name |
1-ethyl-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-2-7-4-3-5-8(6-7)9(10,11)12/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQINTYJQOUAOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565552 | |
Record name | 1-Ethyl-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(trifluoromethyl)benzene | |
CAS RN |
27190-70-1 | |
Record name | 1-Ethyl-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27190-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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